molecular formula C21H19FN4O4 B2931589 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1184970-23-7

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No. B2931589
CAS RN: 1184970-23-7
M. Wt: 410.405
InChI Key: UKONVMOLNWXJLB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features, including a benzo[d][1,3]dioxole moiety, a fluorophenyl group, a triazaspirodecene ring system, and a carboxamide group. These features suggest that it may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole moiety is a fused ring system that is often found in natural products and pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. Factors that could influence its properties include its degree of crystallinity, its solubility in various solvents, and its stability under different conditions .

Scientific Research Applications

Antiviral Applications

Research has shown that derivatives of the spirothiazolidinone and related scaffolds exhibit significant antiviral activity. For instance, certain derivatives have demonstrated strong inhibitory effects against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of these compounds in developing new classes of antiviral medications (Apaydın et al., 2020); (Apaydın et al., 2019).

Anticancer and Enzyme Inhibition

Additionally, specific spirocyclic thiazolidinones have been evaluated as potential epidermal growth factor receptor (EGFR) inhibitors, showing moderate activity against the MCF-7 breast cancer cell line. This suggests a promising avenue for the development of new therapeutic agents targeting cancer and related pathways (Fleita et al., 2013).

Antimicrobial Activity

Some studies have focused on the synthesis of novel compounds for antimicrobial evaluation, identifying derivatives with favorable activity against bacterial and fungal strains. This indicates the versatility of these compounds in contributing to the development of new antimicrobial agents (Wang et al., 2012); (Carmellino et al., 1994).

Diuretic Activity

There is also interest in evaluating the diuretic potential of related compounds, with some showing promising results in vivo. This further underscores the broad pharmacological applications of these chemical scaffolds (Yar & Hasan Ansari, 2009).

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, its physical and chemical properties, and its biological activity. This could include studies of its mechanism of action, its potential uses in medicine or other fields, and its safety profile .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4/c22-14-3-1-2-13(10-14)18-19(27)25-21(24-18)6-8-26(9-7-21)20(28)23-15-4-5-16-17(11-15)30-12-29-16/h1-5,10-11H,6-9,12H2,(H,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKONVMOLNWXJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

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